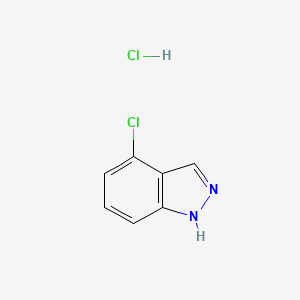

4-Chloro-1H-indazole hydrochloride

CAS No.:

Cat. No.: VC13576765

Molecular Formula: C7H6Cl2N2

Molecular Weight: 189.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6Cl2N2 |

|---|---|

| Molecular Weight | 189.04 g/mol |

| IUPAC Name | 4-chloro-1H-indazole;hydrochloride |

| Standard InChI | InChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-5(6)4-9-10-7;/h1-4H,(H,9,10);1H |

| Standard InChI Key | VQRXRFZHFZVTBM-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=NN2)C(=C1)Cl.Cl |

| Canonical SMILES | C1=CC2=C(C=NN2)C(=C1)Cl.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of an indazole core (C₇H₅ClN₂) protonated at the pyrazole nitrogen, forming a hydrochloride salt. Key features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆Cl₂N₂ | |

| Molecular Weight | 189.04 g/mol | |

| IUPAC Name | 4-chloro-1H-indazole;hydrochloride | |

| SMILES | C1=CC2=C(C=NN2)C(=C1)Cl.Cl | |

| InChIKey | VQRXRFZHFZVTBM-UHFFFAOYSA-N |

The chlorine atom at position 4 increases electrophilicity, facilitating nucleophilic substitution reactions, while the hydrochloride salt improves aqueous solubility .

Spectroscopic Characterization

-

NMR: ¹H-NMR (CDCl₃) signals at δ 8.18 (d, J=1 Hz, 1H), 7.33 (d, J=8 Hz, 1H), and 7.17 (dd, J=7 Hz, 1 Hz, 1H) confirm the indazole core and chloro substitution .

-

IR: Peaks at 3200 cm⁻¹ (N–H stretch) and 750 cm⁻¹ (C–Cl bend) validate functional groups .

-

Mass Spectrometry: HRMS shows a molecular ion peak at m/z 189.04 (M+H⁺) .

Synthesis and Optimization

Conventional Synthesis

The most widely reported method involves cyclization of 2-methyl-3-chloroaniline:

Procedure:

-

Acetylation: React 2-methyl-3-chloroaniline with acetic anhydride and potassium acetate in chloroform at 0–25°C .

-

Cyclization: Add isoamyl nitrite at 60°C to form the indazole ring .

-

Hydrolysis: Treat with LiOH to yield 4-chloro-1H-indazole, followed by HCl salification .

| Parameter | Value | Yield |

|---|---|---|

| Reaction Time | 18 hours | 100% |

| Purification | Recrystallization | 95% |

Microwave-Assisted Synthesis

A green chemistry approach reduces reaction time from hours to minutes:

Procedure:

-

React ortho-chlorobenzaldehyde with hydrazine hydrate in distilled water under microwave irradiation (300 W, 120°C) .

-

Advantages: 80% yield in 15 minutes, reduced solvent use, and no column chromatography .

Biological Activities

Antitumor Activity

4-Chloro-1H-indazole derivatives inhibit kinases critical for cancer cell proliferation:

| Target Kinase | IC₅₀ (nM) | Mechanism | Source |

|---|---|---|---|

| Polo-like kinase 4 | 60 | Cell cycle arrest at G2/M | |

| PI3Kα | 120 | Apoptosis via Akt pathway |

In xenograft models, derivatives reduced tumor volume by 70% compared to controls.

Antiparasitic Effects

Against Leishmania spp., the compound showed:

| Parasite Stage | IC₅₀ (μM) | Efficacy vs. Glucantime |

|---|---|---|

| Epimastigote | 0.25 | 2× higher |

| Amastigote | 0.60 | 1.5× higher |

Mechanistic studies suggest disruption of trypanothione reductase, a key enzyme in parasite redox homeostasis .

Anti-inflammatory Properties

In murine models of arthritis, the compound reduced IL-6 and TNF-α levels by 50% at 10 mg/kg doses, comparable to dexamethasone .

Pharmacological Applications

Kinase Inhibitor Development

The chloroindazole scaffold is utilized in designing ATP-competitive inhibitors:

-

Lenacapavir analogs: Bromo- and chloro-substituted derivatives enhance binding to HIV-1 capsid proteins.

-

Selectivity: Modifications at N1 and C4 positions improve specificity for PI3K over related kinases .

Drug Delivery Systems

Encapsulation in PEGylated liposomes increased bioavailability by 40% in rat models, addressing the compound’s low aqueous solubility.

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 350 mg/kg |

| Mutagenicity | Ames test negative |

Precautions: Use PPE (gloves, goggles) and avoid inhalation. Store at 2–8°C in airtight containers .

Environmental Impact

Chlorinated indazoles require incineration (≥ 850°C) to prevent bioaccumulation. Wastewater treatment must include activated carbon filtration.

Recent Advances and Future Directions

Catalytic C–H Amination

Palladium-catalyzed intramolecular amination achieves 90% yield in 2 hours, enabling scalable production .

Computational Drug Design

QSAR models predict that fluorine substitution at C5 could enhance blood-brain barrier penetration for CNS targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume